![molecular formula C8H15N3 B1431744 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile CAS No. 1423032-38-5](/img/structure/B1431744.png)
2-(1,4-Dimethylpiperazin-2-yl)acetonitrile
Overview
Description
2-(1,4-Dimethylpiperazin-2-yl)acetonitrile is an organic compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . It is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, and an acetonitrile group attached to it .Scientific Research Applications
Pharmaceutical Development
2-(1,4-Dimethylpiperazin-2-yl)acetonitrile: is a compound that can be used as an intermediate in the synthesis of various pharmaceutical drugs. Piperazine structures are a common feature in many clinically used pharmaceuticals due to their ability to interact with biological targets. For example, piperazine derivatives are found in drugs such as the antibiotic ciprofloxacin and the erectile dysfunction drug sildenafil . The introduction of the dimethylpiperazine moiety can enhance the biological activity and physicochemical characteristics of these compounds.
Antiviral Research
Lastly, piperazine derivatives have shown promise in antiviral research. For instance, compounds containing the dimethylpiperazine group have been investigated as potent inhibitors of viruses like the Venezuelan Equine Encephalitis Virus . This suggests that 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile could be a valuable scaffold for developing new antiviral agents.
Mechanism of Action
Mode of Action
It has been used as a cyano source in the cu(oac)2-mediated cyanation of arenes . This suggests that the compound may interact with its targets through a cyanation process, leading to the formation of cyano derivatives .
Biochemical Pathways
The compound is involved in the cyanation of arenes, a process that forms part of the larger C–H activation catalytic system . This system is applied to the C(sp2)–H cyanation of aryl/heteroaryl to synthesize 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles
Result of Action
The result of the action of 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile is the formation of cyano derivatives . In a specific reaction, 19 new compounds were synthesized from 20 cyanide products . Additionally, a fluorescent material was obtained by derivative reactions of the obtained cyanide product .
properties
IUPAC Name |
2-(1,4-dimethylpiperazin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-10-5-6-11(2)8(7-10)3-4-9/h8H,3,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNVUOMIKSCKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dimethylpiperazin-2-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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